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methylpropanoic acid

CAS No.: 113948-00-8

Cat. No.: B175496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth exploration of 2-(2-Bromophenyl)-2-
methylpropanoic acid (CAS Number: 113948-00-8), a crucial building block in synthetic

organic chemistry. While its para-substituted isomer, 2-(4-bromophenyl)-2-methylpropanoic

acid, is a well-documented precursor in the synthesis of the antihistamine fexofenadine, the

ortho-substituted analogue presents unique synthetic challenges and opportunities. This

document will cover the core physicochemical properties, plausible synthetic strategies,

analytical characterization, and potential applications of this compound, offering valuable

insights for professionals in drug discovery and materials science.

Introduction: The Significance of Ortho-Substituted
Phenylpropanoic Acids
Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry, most

notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The substitution pattern on the

phenyl ring profoundly influences the biological activity and metabolic profile of these

molecules. While para-substitution is common, ortho-substituted analogues like 2-(2-
Bromophenyl)-2-methylpropanoic acid are of particular interest due to the steric and

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b175496?utm_src=pdf-interest
https://www.benchchem.com/product/b175496?utm_src=pdf-body
https://www.benchchem.com/product/b175496?utm_src=pdf-body
https://ijppr.humanjournals.com/wp-content/uploads/2020/04/39.PUNET-KUMAR-SANGAM-VIDHAN-CHAND-BALA-SAURABH-NIMESH-AVINASH-BAJPAI.pdf
https://www.benchchem.com/product/b175496?utm_src=pdf-body
https://www.benchchem.com/product/b175496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


electronic effects imparted by the ortho-bromo group. This substituent can enforce specific

conformations, modulate acidity, and serve as a handle for further chemical transformations,

making it a valuable synthon for creating novel chemical entities.

Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount

for its safe handling and effective use in research and development.

Property Value Source

CAS Number 113948-00-8 SynQuest Labs

Molecular Formula C₁₀H₁₁BrO₂ SynQuest Labs

Molecular Weight 243.10 g/mol SynQuest Labs

Appearance White to off-white solid Generic

Melting Point 100-102 °C

Purity Typically >98% Generic

Safety Information:

According to the Safety Data Sheet (SDS) provided by SynQuest Labs, 2-(2-Bromophenyl)-2-
methylpropanoic acid is classified as follows:

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

Skin Irritation (Category 2): Causes skin irritation.

Eye Irritation (Category 2A): Causes serious eye irritation.

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May

cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE)

such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this

compound. Work should be conducted in a well-ventilated fume hood.
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Synthetic Strategies: Navigating the Challenges of
Ortho-Substitution
The synthesis of 2-(2-Bromophenyl)-2-methylpropanoic acid is not as straightforward as its

para-isomer due to potential steric hindrance from the ortho-bromo group. While a definitive,

published protocol for this specific molecule is not readily available in the searched literature,

we can extrapolate from established synthetic methodologies for related compounds.

Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the carboxylic acid moiety from

a suitable precursor.

2-(2-Bromophenyl)-2-methylpropanoic acid

2-(2-Bromophenyl)propanenitrile
Hydrolysis

Grignard Reagent of 1-bromo-2-ethylbenzene Carboxylation (CO2)

2-Bromophenylacetic acid

Methylation

1-Bromo-2-vinylbenzene

Hydrocyanation

Mg
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Caption: Retrosynthetic pathways for 2-(2-Bromophenyl)-2-methylpropanoic acid.

Plausible Synthetic Routes
Route A: From 2-Bromophenylacetic Acid

This is a common and direct approach for the synthesis of 2-arylpropanoic acids.

Esterification: 2-Bromophenylacetic acid is first converted to its corresponding ester (e.g.,

methyl or ethyl ester) to protect the acidic proton and prevent side reactions. This is typically

achieved by refluxing the acid in the presence of the alcohol and a catalytic amount of a

strong acid like sulfuric acid.
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α-Methylation: The ester is then deprotonated at the α-carbon using a strong, non-

nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an

aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting enolate is then

quenched with an electrophilic methyl source, such as methyl iodide. This step is repeated to

introduce the second methyl group.

Hydrolysis: The resulting 2-(2-bromophenyl)-2-methylpropanoate ester is hydrolyzed back to

the carboxylic acid using either acidic or basic conditions.

Experimental Protocol (Hypothetical):

Step 1: Esterification of 2-Bromophenylacetic Acid: To a solution of 2-bromophenylacetic acid

(1 eq.) in methanol (5-10 volumes) is added concentrated sulfuric acid (0.1 eq.) dropwise.

The mixture is heated to reflux for 4-6 hours, monitoring by TLC. Upon completion, the

solvent is removed under reduced pressure, and the residue is taken up in an organic

solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine,

dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

Step 2: α,α-Dimethylation: To a solution of LDA (2.2 eq.) in dry THF at -78 °C is added a

solution of the methyl 2-(2-bromophenyl)acetate (1 eq.) in dry THF dropwise. The reaction is

stirred at -78 °C for 1 hour. Methyl iodide (2.5 eq.) is then added, and the reaction is allowed

to warm to room temperature and stirred overnight. The reaction is quenched with saturated

ammonium chloride solution and extracted with an organic solvent. The organic layer is

washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Saponification: The purified methyl 2-(2-bromophenyl)-2-methylpropanoate (1 eq.) is

dissolved in a mixture of THF and water. Lithium hydroxide (2-3 eq.) is added, and the

mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The

THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl.

The precipitated product is filtered, washed with water, and dried to afford 2-(2-
bromophenyl)-2-methylpropanoic acid.

Causality Behind Experimental Choices:

The use of a strong, sterically hindered base like LDA for deprotonation is crucial to favor the

formation of the kinetic enolate and minimize self-condensation of the ester.
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Low temperatures (-78 °C) are employed during the deprotonation and alkylation steps to

control the reactivity of the organolithium reagent and prevent side reactions.

Esterification prior to methylation protects the carboxylic acid, which would otherwise be

deprotonated by the strong base.

Route B: Grignard Reaction and Carboxylation

This route involves the formation of an organometallic intermediate followed by reaction with

carbon dioxide.

Formation of Grignard Reagent: 1-Bromo-2-(1-bromoethyl)benzene would be the ideal

starting material. However, its synthesis is non-trivial. A more feasible approach might start

from 1-bromo-2-ethylbenzene. Conversion to the corresponding Grignard reagent by

reaction with magnesium metal in an ether solvent.

Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) to

form the magnesium carboxylate salt.

Acidification: Subsequent workup with an aqueous acid (e.g., HCl) protonates the

carboxylate to yield the final product.

Challenges: The primary challenge with this route is the potential for the Grignard reagent to be

sterically hindered, which could affect the efficiency of the carboxylation step.

Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the

synthesized compound. While specific spectra for 2-(2-Bromophenyl)-2-methylpropanoic
acid are not readily available in the searched literature, we can predict the expected spectral

features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons (4H): A complex multiplet pattern in the aromatic region (typically δ 7.0-

7.6 ppm) corresponding to the four protons on the bromophenyl ring.
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Methyl Protons (6H): A singlet in the aliphatic region (typically δ 1.5-1.7 ppm)

corresponding to the two equivalent methyl groups.

Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (typically δ 10-12

ppm), which is often exchangeable with D₂O.

¹³C NMR:

Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm), including

the carbon attached to the bromine atom (which will be shifted upfield compared to the

others) and the quaternary carbon attached to the propanoic acid moiety.

Quaternary Carbon (C(CH₃)₂): A signal in the aliphatic region (typically δ 45-55 ppm).

Methyl Carbons: A single signal in the upfield aliphatic region (typically δ 25-30 ppm).

Carbonyl Carbon: A signal in the downfield region (typically δ 175-185 ppm).

Infrared (IR) Spectroscopy
Based on the functional groups present, the IR spectrum is expected to show the following

characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹,

characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[2]

C-H Stretch (Aliphatic): Absorptions in the region of 2850-3000 cm⁻¹.

C=O Stretch (Carbonyl): A strong, sharp absorption in the region of 1700-1725 cm⁻¹.[2]

C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak

corresponding to the molecular weight of the compound (243.10 g/mol ). Due to the

presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of

nearly equal intensity at m/z 242 and 244 ([M]⁺ and [M+2]⁺).
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Fragmentation Pattern: Common fragmentation pathways would include the loss of the

carboxylic acid group (-COOH, 45 Da) and the loss of a bromine radical (-Br, 79/81 Da).

Applications in Drug Development and Materials
Science
While specific applications for 2-(2-Bromophenyl)-2-methylpropanoic acid are not well-

documented, its structure suggests several potential uses, drawing parallels with its more

studied para-isomer.

As a Pharmaceutical Intermediate
The para-isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the

synthesis of fexofenadine, a non-sedating antihistamine.[3][4][5] The ortho-isomer could

potentially be used to synthesize novel analogues of fexofenadine or other biologically active

molecules. The ortho-bromo substituent can be exploited in cross-coupling reactions (e.g.,

Suzuki, Heck, Sonogashira) to introduce further molecular complexity and explore structure-

activity relationships.

Synthesis of Novel Drug Candidates

2-(2-Bromophenyl)-2-methylpropanoic acid Cross-Coupling ReactionSuzuki, Heck, etc. Novel Arylpropanoic Acid Derivative Biological Screening Lead Compound

Click to download full resolution via product page

Caption: Workflow for the use of 2-(2-Bromophenyl)-2-methylpropanoic acid in drug

discovery.

In Materials Science
The presence of a reactive bromine atom and a carboxylic acid functional group makes this

molecule a candidate for the synthesis of functionalized polymers and other advanced

materials. The carboxylic acid can be used for polymerization or for grafting onto surfaces,
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while the bromo-phenyl group can be modified to tune the electronic or photophysical

properties of the resulting material.

Conclusion
2-(2-Bromophenyl)-2-methylpropanoic acid is a valuable, albeit understudied, chemical

entity with significant potential in both pharmaceutical and materials science research. While its

synthesis presents some challenges due to the ortho-substitution pattern, established organic

chemistry principles provide a clear roadmap for its preparation. The unique electronic and

steric properties conferred by the ortho-bromo group make it an attractive starting point for the

design and synthesis of novel molecules with tailored properties. Further research into the

synthesis, characterization, and applications of this compound is warranted and is likely to yield

exciting new discoveries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b175496?utm_src=pdf-body
https://www.benchchem.com/product/b175496?utm_src=pdf-body
https://www.benchchem.com/product/b175496?utm_src=pdf-body
https://www.weber-biotech.com/product/cas-113948-00-8.html
https://www.docbrown.info/page07/documents/IRspec_2-methylpropanoic_acid.htm
https://www.patsnap.com/patents/view/US20120309973A1.html
https://www.benchchem.com/product/b175496?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. ijppr.humanjournals.com [ijppr.humanjournals.com]

2. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent
wavenumbers cm-1 detecting ? functional groups present finger print for identification of
isobutyric acid image diagram doc brown's advanced organic chemistry revision notes
[docbrown.info]

3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google
Patents [patents.google.com]

4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google
Patents [patents.google.com]

5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap
[eureka.patsnap.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(2-
Bromophenyl)-2-methylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175496#2-2-bromophenyl-2-methylpropanoic-acid-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://ijppr.humanjournals.com/wp-content/uploads/2020/04/39.PUNET-KUMAR-SANGAM-VIDHAN-CHAND-BALA-SAURABH-NIMESH-AVINASH-BAJPAI.pdf
https://docbrown.info/page06/spectra2/2-methylpropanoic-acid-ir.htm
https://docbrown.info/page06/spectra2/2-methylpropanoic-acid-ir.htm
https://docbrown.info/page06/spectra2/2-methylpropanoic-acid-ir.htm
https://docbrown.info/page06/spectra2/2-methylpropanoic-acid-ir.htm
https://patents.google.com/patent/US20120309973A1/en
https://patents.google.com/patent/US20120309973A1/en
https://patents.google.com/patent/EP2532644A1/en
https://patents.google.com/patent/EP2532644A1/en
https://eureka.patsnap.com/patent-US20120309973A1
https://eureka.patsnap.com/patent-US20120309973A1
https://www.benchchem.com/product/b175496#2-2-bromophenyl-2-methylpropanoic-acid-cas-number
https://www.benchchem.com/product/b175496#2-2-bromophenyl-2-methylpropanoic-acid-cas-number
https://www.benchchem.com/product/b175496#2-2-bromophenyl-2-methylpropanoic-acid-cas-number
https://www.benchchem.com/product/b175496#2-2-bromophenyl-2-methylpropanoic-acid-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b175496?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

